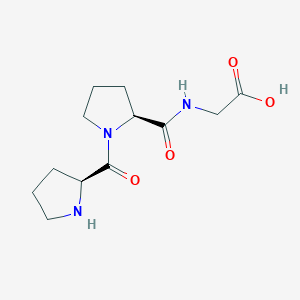

Prolyl-prolyl-glycine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

16875-10-8 |

|---|---|

Fórmula molecular |

C12H19N3O4 |

Peso molecular |

269.3 g/mol |

Nombre IUPAC |

2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C12H19N3O4/c16-10(17)7-14-11(18)9-4-2-6-15(9)12(19)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,18)(H,16,17)/t8-,9-/m0/s1 |

Clave InChI |

LEIKGVHQTKHOLM-IUCAKERBSA-N |

SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)O |

SMILES isomérico |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O |

SMILES canónico |

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)O |

Otros números CAS |

16875-10-8 |

Secuencia |

PPG |

Sinónimos |

L-prolyl-L-prolyl-glycine Pro-Pro-Gly prolyl-prolyl-glycine |

Origen del producto |

United States |

The Significance of Tripeptide Motifs in Biological Systems

Tripeptides, consisting of three amino acids linked by peptide bonds, represent minimal but potent biological recognition and structural signals. researchgate.net Their small size allows for efficient penetration of biological membranes and favorable pharmacokinetic properties. researchgate.net In the vast landscape of protein architecture, specific tripeptide sequences often function as critical motifs for protein-protein interactions, cellular signaling, and trafficking. frontiersin.org For instance, certain tripeptide motifs at the beginning of secreted proteins can act as signals that enhance their exit from the endoplasmic reticulum. plos.org

The study of tripeptides is a cornerstone in the field of proteomics and drug design. They can serve as building blocks for constructing and predicting the structures of larger, more complex proteins. researchgate.netnih.gov Researchers have categorized tripeptides into rigid, non-rigid, and intermediate classes based on their conformational flexibility, a factor that is independent of secondary protein structures and thus provides complementary information for protein design. nih.govresearchgate.net This classification aids in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides.

An Overview of Proline and Glycine Residues in Peptide and Protein Structure

The amino acids proline and glycine (B1666218) are unique in their structural contributions to peptides and proteins, often playing pivotal roles in determining the final three-dimensional conformation.

Proline (Pro) is distinguished by its cyclic side chain, which is bonded to both the alpha-carbon and the nitrogen atom of the peptide backbone. This rigid structure restricts the rotational freedom around the phi (φ) angle of the peptide bond, introducing kinks or turns in polypeptide chains. khanacademy.org This conformational rigidity makes proline a common constituent of turns and loops in protein structures. acs.org The presence of a proline residue can disrupt alpha-helical structures due to the inability of its amide nitrogen to participate in the typical hydrogen bonding pattern of the helix. khanacademy.orgnih.gov

Glycine (Gly) , in contrast, is the smallest and most flexible amino acid, lacking a side chain (it has only a hydrogen atom). acs.org This minimal structure allows for a much wider range of phi (φ) and psi (ψ) backbone dihedral angles compared to other amino acids. acs.org Consequently, glycine residues often impart flexibility to protein regions and are frequently found in turns where the polypeptide chain must make a sharp bend. acs.orgnih.gov The combination of proline's rigidity and glycine's flexibility in sequences like the G-X-X-P motif can mediate significant bending motions in protein domains. nih.govnih.gov

Structural Elucidation and Conformational Analysis of Prolyl Prolyl Glycine

Spectroscopic Investigations

While X-ray diffraction provides a static, time-averaged picture of the molecular structure, spectroscopic techniques offer complementary information about the molecule's conformational dynamics, vibrational modes, and local chemical environments, both in the solid state and in the gas phase.

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a powerful mass spectrometry-based technique used to probe the structure of ions in the gas phase. acs.orgnih.gov In an IRMPD experiment, ions are trapped and irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, heats up, and eventually dissociates. By monitoring the fragmentation as a function of IR wavelength, a vibrational spectrum of the ion is generated. doi.org

While specific IRMPD studies on Prolyl-prolyl-glycine were not found, research on the related tripeptide Prolyl-glycyl-glycine (PGG) demonstrates the utility of the technique. nih.gov In that study, radical cations of PGG were generated and their structures were investigated using IRMPD in conjunction with theoretical calculations. nih.gov The results showed that the most stable structure had the radical located at the alpha-carbon of the N-terminal proline residue. nih.gov This type of analysis provides fundamental insights into the intrinsic structural preferences and reactivity of peptide ions, free from solvent effects.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for studying the structure and dynamics of peptides in solution and the solid state. For proline-containing peptides, NMR is particularly sensitive to the cis-trans isomerization of the X-Pro peptide bond. mdpi.com Unlike most other peptide bonds, which strongly favor the trans conformation, the energy barrier for prolyl bond isomerization is low enough that both cis and trans isomers can be populated. mdpi.com

Effect of pH on Prolyl Bond Conformation in Glycyl-L-prolylglycine

| pH | Trans Isomer (%) | Cis Isomer (%) |

|---|---|---|

| 7 | 77% | 23% |

| 1 | 80% | 20% |

Data from a ¹³C-NMR study showing the relative populations of the two isomers of the glycyl-proline peptide bond within glycyl-L-prolylglycine at neutral and acidic pH. nih.gov

Near-Infrared (NIR) Spectroscopy for Peptide Analysis

Near-Infrared (NIR) spectroscopy has emerged as a valuable tool for the analysis of peptides, offering a non-destructive and rapid method for characterizing their structure and composition. rsc.orgrsc.org This technique is particularly sensitive to vibrations of chemical bonds, such as the N-H, C-H, and C=O bonds that constitute the peptide backbone and amino acid side chains. The NIR region of the electromagnetic spectrum, typically spanning from 800 to 2500 nm, contains overtones and combination bands of these fundamental vibrations, providing a rich source of structural information. acs.orgacs.org

Studies have demonstrated the ability of NIR spectroscopy to differentiate between various amino acids and even tripeptides with different sequences. rsc.orgresearchgate.net The spectral patterns in the 6200–5700 cm⁻¹ and 5000–4200 cm⁻¹ regions are characteristic of different amino acid residues. rsc.orgresearchgate.net For tripeptides, the region between 5000–4500 cm⁻¹ is particularly informative, showing distinct spectral differences based on the amino acid species and their sequence. rsc.orgresearchgate.net These differences arise from the combination bands of N-H stretching and amide II/III modes, as well as the first overtones of amide II and amide I bands. rsc.orgresearchgate.net

Quantitative analysis of peptides, including those containing proline and glycine (B1666218), can be achieved using NIR spectroscopy coupled with chemometric methods like partial least squares regression (PLSR). rsc.orgresearchgate.net This approach has been successfully used to monitor the synthesis of peptides by tracking changes in the concentrations of dipeptides and tripeptides, yielding high coefficients of determination (R² ≥ 0.99). rsc.orgrsc.orgresearchgate.net The second derivative of the NIR spectra can enhance the resolution of overlapping bands, allowing for a more detailed analysis of the number of amide bonds as the peptide chain elongates. acs.org

Specifically for proline-containing peptides, NIR spectroscopy can provide insights into their unique structural features. The development of NIR calibration models allows for the accurate and fast prediction of amino acid content, including proline and glycine, in various biological samples. cgiar.org

Interactive Data Table: Key NIR Spectral Regions for Peptide Analysis

| Spectral Region (cm⁻¹) | Vibrational Modes | Application in Peptide Analysis |

| 6200–5700 | Combination bands | Differentiating amino acid residues rsc.orgresearchgate.net |

| 5000–4500 | Combination of N-H stretching and amide II/III modes, first overtones of amide II and amide I | Differentiating tripeptide sequences rsc.orgresearchgate.net |

| 5000–4200 | Combination bands | Differentiating amino acid residues rsc.orgresearchgate.net |

Molecular Modeling and Computational Approaches

Quantum Chemical DFT Computations

Density Functional Theory (DFT) has become a powerful computational tool for investigating the electronic structure, geometry, and properties of peptides, including Prolyl-prolyl-glycine. nih.govru.nlresearchgate.net DFT calculations allow for the optimization of molecular geometries to find the most stable conformers and the calculation of various molecular descriptors. researchgate.net This method is particularly useful for understanding the conformational preferences of proline-containing peptides. nih.gov

For instance, DFT calculations have been employed to analyze the conformational distributions of proline-containing diamide (B1670390) compounds, revealing how the environment influences their preferred structures. nih.gov These theoretical findings are often corroborated with experimental data from techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD). nih.gov In the context of Prolyl-prolyl-glycine, DFT could be used to explore the potential energy surfaces of different conformers, providing insights into their relative stabilities and the energy barriers between them.

DFT has also been used to study the impact of modifications to proline and glycine residues. For example, calculations on N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) have been used to analyze experimental results and understand its structural and physicochemical properties. nih.gov Furthermore, DFT calculations have been instrumental in understanding the "proline effect" in mass spectrometry, where proline-containing peptides show preferential fragmentation. wm.edu By calculating proton affinities, DFT can help explain how adjacent residues influence this effect. wm.edu

Interactive Data Table: Applications of DFT in Peptide Analysis

| Application | Specific Focus | Key Insights |

| Conformational Analysis | Proline-containing diamides | Influence of environment on conformational preference nih.gov |

| Structural Elucidation | N-phenylacetyl-L-prolylglycine ethyl ester | Analysis of physicochemical properties nih.gov |

| Fragmentation Analysis | Proline-containing dipeptides | Understanding the "proline effect" in mass spectrometry wm.edu |

| Reactivity Prediction | Amino acids with polar uncharged side chains | Evaluation of chemical reactivity through molecular descriptors researchgate.net |

Molecular Dynamics (MD) Simulations in Peptide Conformation Studies

Molecular dynamics (MD) simulations provide a powerful avenue to explore the conformational landscape and dynamics of peptides like Prolyl-prolyl-glycine over time. nih.govnih.gov These simulations model the interactions between atoms in the peptide and the surrounding solvent, allowing for the observation of conformational changes and the identification of preferred structures. nih.govaip.org

Simulations of tripeptides with varying guest residues, including proline and glycine, have shown that the polyproline II (pPII) population of the guest residue increases in the order of GGG < GAG < AAA < GPG. mdpi.com This suggests that the presence of proline can significantly influence the backbone conformation. MD simulations are also crucial for understanding the behavior of peptides in different environments, such as in solution or interacting with membranes. aip.org The choice of force field in MD simulations is critical, as it can impact the predicted conformational preferences of peptides. plos.org

Interactive Data Table: Insights from MD Simulations of Proline and Glycine Containing Peptides

| Peptide System | Simulation Focus | Key Findings |

| Elastin-like octapeptide | Role of proline | Proline acts as a hinge, allowing for large-amplitude conformational motion. nih.gov |

| Tripeptides (GGG, GAG, AAA, GPG) | Conformational preference | The pPII population of the guest residue increases with the presence of proline. mdpi.com |

| Asn-Gly-containing heptapeptides | β-turn propensity | Simulations show significant structural diversity, not just a single dominant conformation. plos.org |

| Proline-rich signaling peptide | Proline isomerization | Advanced sampling techniques can overcome the energy barrier to simulate cis-trans isomerization. frontiersin.org |

Conformational Freedom and Steric Hindrance of Proline and Glycine Residues

The unique structural characteristics of proline and glycine residues significantly impact the conformational freedom and steric hindrance of a peptide chain. researchgate.netyoutube.com

Glycine , lacking a side chain (having only a hydrogen atom), is the least sterically hindered of all amino acids. researchgate.net This exceptional flexibility allows it to adopt a wide range of backbone dihedral angles (phi and psi), including conformations that are forbidden to other amino acids. researchgate.net Consequently, glycine is frequently found in the turn regions of proteins, where the polypeptide chain must make sharp bends. researchgate.net

Proline , in contrast, has a side chain that is covalently bonded back to the backbone nitrogen atom, forming a rigid five-membered pyrrolidine (B122466) ring. researchgate.netnih.gov This cyclic structure severely restricts the rotation around the N-Cα (phi) bond, locking it at a value of approximately -75°. youtube.comnih.gov This rigidity reduces the conformational flexibility of the peptide backbone in the vicinity of a proline residue. researchgate.net The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans configuration, with the trans form being generally more stable, though the energy difference is smaller than for other peptide bonds. numberanalytics.com

Loop Formation Dynamics in Polypeptide Chains

The dynamics of loop formation in polypeptide chains are crucial for protein folding and function, and are significantly influenced by the presence of proline and glycine residues. nih.govresearchgate.net Loops are flexible regions that connect more rigid secondary structure elements.

Studies have shown that loop formation is significantly faster around glycine residues compared to other amino acids. nih.gov This is attributed to glycine's conformational flexibility, which reduces the activation energy for loop closure. nih.govacs.org Conversely, loop formation is slower around trans prolyl peptide bonds due to increased steric hindrance. nih.gov

However, short loops are formed fastest around cis prolyl bonds. nih.gov This is not due to a lower activation energy, but rather a higher Arrhenius pre-exponential factor, which is related to a smaller loss in conformational entropy upon loop formation for the more restricted cis isomer. nih.gov The influence of glycine and proline on loop formation is most pronounced for short loops containing between 2 and 10 residues, which is the typical size of loops found in native proteins. nih.govresearchgate.net The formation of larger loops is generally not affected by the presence of a single glycine or proline residue. nih.govresearchgate.net

In the context of Prolyl-prolyl-glycine, the PPG sequence is known to be a motif that can stall ribosomes during protein synthesis, a process that can be alleviated by elongation factor P (EF-P). nih.govresearchgate.net This suggests that the PPG sequence can adopt a specific conformation that poses a challenge for the translational machinery. The dynamics of loop formation involving this tripeptide are therefore of significant biological interest.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of peptides like Prolyl-prolyl-glycine from complex mixtures. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the physicochemical properties of the peptide.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for peptide analysis due to its high resolution and versatility. nih.gov For peptides such as Prolyl-prolyl-glycine, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, peptides are separated based on their hydrophobicity. nih.gov The retention time of a peptide is influenced by its amino acid composition, with more hydrophobic residues leading to longer retention. nih.gov

To enhance the detection of peptides that lack a strong chromophore, pre-column or post-column derivatization is often employed. nih.gov For instance, derivatizing agents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to form fluorescent compounds, significantly increasing detection sensitivity. acs.orgscispace.com The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape) and an organic modifier like acetonitrile (B52724). nih.govscispace.com The use of ion-pairing reagents can, however, pose challenges for subsequent mass spectrometric analysis due to signal suppression. nih.gov

While specific validated HPLC methods for Prolyl-prolyl-glycine are not extensively documented in publicly available literature, the general principles of peptide analysis by HPLC are directly applicable. A typical method would involve a gradient elution, where the concentration of the organic modifier is gradually increased to elute peptides of increasing hydrophobicity.

Table 1: Illustrative RP-HPLC Parameters for Peptide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 5% to 60% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or Fluorescence (with derivatization) |

| Temperature | Ambient or controlled (e.g., 40 °C) |

This table presents a generalized set of parameters for peptide separation by RP-HPLC and is not specific to Prolyl-prolyl-glycine.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. americanpeptidesociety.org However, peptides like Prolyl-prolyl-glycine are non-volatile and require chemical derivatization to increase their volatility and thermal stability for GC analysis. researchgate.net This derivatization process typically involves the esterification of the carboxyl group and the acylation of the amino group. researchgate.net Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or reagents like trifluoroacetic anhydride (B1165640) (TFAA) for acylation. nih.govsigmaaldrich.com

The analysis of derivatized peptides by GC can provide high resolution, but the derivatization step can be complex and may introduce variability. researchgate.net Pyrolysis-gas chromatography has also been explored for proline-containing dipeptides, where prolylglycine (B1581105) was found to yield 1-pyrroline (B1209420) upon pyrolysis. However, due to the derivatization requirement and the potential for thermal degradation, GC is less commonly used for the routine analysis of tripeptides like Prolyl-prolyl-glycine compared to HPLC. americanpeptidesociety.org

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, or size in solution. nih.gov This technique is particularly useful for the fractionation of complex peptide mixtures, such as protein hydrolysates, to isolate peptides within a specific molecular weight range. nih.govacs.orgmdpi.comresearchgate.netnih.govmdpi.comnih.govresearchgate.net SEC can be used as a preliminary purification step before further analysis by more specific techniques like HPLC or mass spectrometry. nih.govacs.orgnih.govresearchgate.netnih.gov

For a tripeptide like Prolyl-prolyl-glycine (molecular weight: 269.29 g/mol ), SEC would be used to separate it from larger proteins and smaller molecules like individual amino acids. The elution volume of the peptide is inversely proportional to the logarithm of its molecular weight. bitesizebio.com By calibrating the SEC column with a series of protein or peptide standards of known molecular weights, it is possible to estimate the molecular weight of the analyte. knauer.net

Table 2: General Principles of SEC for Peptide Analysis

| Feature | Description |

|---|---|

| Principle | Separation based on molecular size in solution. |

| Application for PPG | Fractionation of complex mixtures; estimation of molecular weight. |

| Column | Packed with porous particles (e.g., silica, agarose). |

| Elution | Larger molecules elute first, smaller molecules later. |

| Calibration | Required with molecular weight standards for size estimation. |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a highly sensitive and specific detection technique that is often coupled with chromatographic methods for the definitive identification and quantification of peptides.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. For the analysis of Prolyl-prolyl-glycine, derivatization is a prerequisite. researchgate.netacs.org The derivatization process, such as esterification followed by amidation with reagents like pentafluoropropionic anhydride, creates volatile derivatives that can be analyzed by GC-MS. nih.govacs.orgnih.gov

In GC-MS, the derivatized peptide is separated on the GC column and then introduced into the mass spectrometer, where it is ionized. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the derivatized peptide, allowing for its identification. While predicted GC-MS spectra for L-prolyl-L-glycine exist, experimental data for Prolyl-prolyl-glycine is scarce in the literature. mdpi.comnih.gov The complexity of derivatization and potential for side reactions can be a limitation. researchgate.netnih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Peptide Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for peptide profiling and quantification in complex biological matrices. nih.govnih.govresearchgate.netnih.gov This method offers high sensitivity, selectivity, and the ability to identify and quantify multiple peptides in a single run. For Prolyl-prolyl-glycine, a targeted approach using Multiple Reaction Monitoring (MRM) would be highly effective. nih.gov

In a typical LC-MS/MS workflow for a similar tripeptide, Proline-glycine-proline (PGP), the sample is first subjected to protein precipitation and solid-phase extraction to remove interferences. nih.govresearchgate.net The extract is then injected into an LC system, where the peptide is separated on a reversed-phase column. nih.govresearchgate.net The eluent is then introduced into the mass spectrometer. In the MRM mode, the precursor ion corresponding to the protonated molecule of the peptide of interest (e.g., [M+H]+) is selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and specific fragment ions are monitored in the third mass analyzer (Q3). srmatlas.org This high specificity allows for accurate quantification even at very low concentrations.

A validated LC-MS/MS method for the closely related tripeptide PGP in human plasma demonstrated a limit of detection (LOD) of 0.01 ng/mL and a limit of quantification (LOQ) of 0.05 ng/mL. nih.govresearchgate.net The chromatographic separation was achieved in under 3 minutes. nih.govresearchgate.net

Table 3: Validated LC-MS/MS Method Parameters for Proline-Glycine-Proline (PGP)

| Parameter | Value/Condition |

|---|---|

| Chromatography | Jupiter column |

| Mobile Phase | Gradient of acidified acetonitrile and water |

| Flow Rate | 0.5 mL/min |

| Run Time | 3 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (PGP) | m/z 270 |

| Product Ions (PGP) | m/z 173, m/z 70 |

| LOD (PGP) | 0.01 ng/mL |

| LOQ (PGP) | 0.05 ng/mL |

| Precision (%CV) | < 20% |

| Accuracy | Within 20% |

| Extraction Recovery | > 90% |

Data from a study on Proline-glycine-proline (PGP), a structurally similar peptide to Prolyl-prolyl-glycine. nih.govresearchgate.net

Ion-Molecule Reaction Experiments

Ion-molecule reaction experiments are pivotal in understanding the intrinsic properties of ions in the gas phase. For peptides like Prolyl-prolyl-glycine, these experiments, often conducted within the confines of a mass spectrometer, provide deep insights into their reactivity and structure.

Collision-induced dissociation (CID) is a cornerstone of these experiments. In a study on the dissociation chemistry of protonated proline-containing tripeptides, including Prolyl-prolyl-glycine, electrospray ionization multi-stage mass spectrometry (ESI-MS/MS) was employed. researchgate.net The experiments revealed that the fragmentation of protonated PPG is influenced by the presence of proline residues. A notable observation is the highly efficient cleavage at the amide bond on the N-terminal of proline residues. nih.gov This "proline effect" leads to a dominant fragmentation pathway, which can sometimes suppress other cleavages along the peptide backbone. researchgate.net

In a related study on Prolyl-glycyl-glycine (PGG), a close analogue of PPG, radical cations of the peptide were generated and their reactivity was investigated through reactions with neutral oxygen. acs.org The reaction times were meticulously controlled, allowing for the study of the kinetics of these ion-molecule reactions. acs.org Such experiments are crucial for understanding the stability and reactivity of the peptide's radical cations, providing data that complements the information obtained from the fragmentation of protonated species. acs.org

The dissociation of the b₂ ions to a₂ ions in protonated PPG has been shown to proceed through a cyclic intermediate, which is energetically more favorable. researchgate.net This is a key finding from ion-molecule reaction experiments, as it helps in the precise interpretation of the mass spectra of Prolyl-prolyl-glycine and related peptides.

Derivatization Techniques for Enhanced Detection

To overcome challenges in detecting and quantifying small peptides like Prolyl-prolyl-glycine, especially at low concentrations in complex biological matrices, derivatization techniques are often employed. These methods modify the peptide's chemical structure to enhance its ionization efficiency and chromatographic retention, thereby improving its detectability by mass spectrometry.

Several derivatization reagents have proven effective for peptides containing proline and glycine (B1666218) residues. For instance, propyl chloroformate (PCF) has been successfully used for the derivatization of bioactive peptides, including those similar in structure to PPG, prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.govresearchgate.net This technique has been shown to significantly improve the limit of detection for these peptides. nih.govresearchgate.net

Another common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ). This reagent has been used to derivatize prolyl-hydroxyproline and hydroxyprolyl-glycine, enabling their sensitive detection by LC-MS/MS in multiple reaction monitoring (MRM) mode. mdpi.commdpi.com The derivatization with AccQ enhances the ionization of the peptides, leading to a stronger signal in the mass spectrometer. mdpi.commdpi.com

Phenyl isothiocyanate (PITC) is another classic reagent used for peptide derivatization. researchmap.jp It reacts with the N-terminal amino group of the peptide, and the resulting phenyl thiocarbamyl (PTC)-peptide can be readily analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. researchmap.jp This method has been instrumental in the identification of food-derived peptides in biological fluids. researchmap.jp

The choice of derivatization agent depends on the specific analytical requirements, including the nature of the sample matrix and the desired sensitivity. The table below summarizes some derivatization reagents applicable for enhancing the detection of Prolyl-prolyl-glycine.

| Derivatization Reagent | Abbreviation | Typical Analytical Method | Reference |

| Propyl Chloroformate | PCF | LC-MS/MS | nih.govresearchgate.net |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AccQ | LC-MS/MS (MRM) | mdpi.commdpi.com |

| Phenyl isothiocyanate | PITC | RP-HPLC, MS | researchmap.jp |

Statistical and Chemometric Analysis in Peptide Spectroscopy

The large and complex datasets generated from the spectroscopic analysis of peptides necessitate the use of statistical and chemometric methods for meaningful data interpretation. These multivariate analysis techniques can uncover patterns and relationships within the data that are not apparent from a simple inspection of the spectra.

Principal Component Analysis (PCA) is a widely used unsupervised learning algorithm that reduces the dimensionality of the data while retaining most of the variance. In the context of peptide analysis, PCA can be applied to mass spectral data to differentiate between samples based on their peptide profiles. For instance, chemometric analysis of amino acid profiles has been used to discriminate between different marine-derived peptide powders. mdpi.com

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised method used for classification. It builds a model that separates predefined classes of samples based on their spectral features. frontiersin.org This technique has been applied to classify quinoa proteins based on their mass spectral fingerprints, demonstrating its power in distinguishing between samples from different farming and processing conditions. In the analysis of Prolyl-prolyl-glycine, PLS-DA could be used to build models that classify samples based on the presence or concentration of the peptide, or to identify spectral features that are most critical for this differentiation.

The importance of different variables (e.g., specific mass-to-charge ratios in a mass spectrum) in the classification model can be assessed using metrics like the Variable Importance in Projection (VIP) scores. mdpi.com Variables with high VIP scores are considered to be the most influential for the observed separation between groups. mdpi.com

The application of these statistical tools is not limited to mass spectrometry data. They can also be applied to other spectroscopic data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, to analyze and classify samples. nih.gov For Prolyl-prolyl-glycine, a comprehensive analysis would involve acquiring spectroscopic data and then applying these chemometric tools to extract the maximum amount of information, leading to a more robust and reliable characterization.

| Chemometric Method | Type | Application in Peptide Spectroscopy | Reference |

| Principal Component Analysis (PCA) | Unsupervised | Data exploration, dimensionality reduction, sample clustering. | mdpi.com |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised | Classification of samples into predefined groups. | frontiersin.org |

| Variable Importance in Projection (VIP) | - | Identification of influential variables in a PLS-DA model. | mdpi.com |

Biological Roles and Molecular Interactions

The significance of the prolyl-prolyl-glycine sequence extends to its role in modeling the intricate structure and function of collagen and its interactions within the extracellular matrix.

Prolyl-Prolyl-Glycine in Collagen Structure and Function Modeling

The repeating triplet of prolyl-prolyl-glycine is a cornerstone for understanding the unique triple helix conformation of collagen. tandfonline.com This structure is vital for the mechanical strength and integrity of connective tissues throughout the body. drinkharlo.com

The stability of the collagen triple helix is a critical factor in its biological function. The presence of proline and its hydroxylated form, hydroxyproline, is essential for this stability. tandfonline.com The hydroxylation of proline residues, particularly at the Y-position of the Gly-X-Y repeat, significantly enhances the thermal stability of the triple helix. nih.govwikipedia.org While hydrogen bonds are a major factor in protein conformation, the imino acids like proline are not hydrogen bond donors. tandfonline.com Instead, the stability is also attributed to van der Waals forces and stereoelectronic effects imposed by the pyrrolidine (B122466) rings of proline and hydroxyproline. nih.govtandfonline.com

Studies using collagen-mimicking peptides (CMPs) with repeating prolyl-prolyl-glycine sequences have been crucial in demonstrating these principles. For instance, (Pro-Pro-Gly)n peptides can form stable triple helices, though they require a greater length (typically 10 triplets) for stability compared to peptides containing hydroxyproline. rsc.org The conformation of the pyrrolidine rings of the proline residues also plays a role, with specific puckers being more favorable for triple helix formation. rsc.org

Role in Extracellular Matrix Component Studies

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Collagen is a primary component of the ECM, and its breakdown products can act as signaling molecules, known as matrikines. jci.orglu.se The tripeptide proline-glycine-proline (PGP), a fragment of collagen, has been shown to be a chemoattractant for neutrophils during inflammation. jci.orgnih.gov This highlights how even small peptide fragments derived from the ECM can have significant biological activity.

Enzymatic Interactions with Proline-Containing Peptides

The proline residues within the prolyl-prolyl-glycine sequence and in collagen are subject to enzymatic modifications that are critical for collagen's structure and function.

Prolyl Hydroxylases and Hydroxylation of Proline Residues

Prolyl hydroxylases are a family of enzymes that catalyze the hydroxylation of proline residues. nih.govresearchgate.net This post-translational modification is essential for the stability of the collagen triple helix at physiological temperatures. tandfonline.comnih.gov There are two main types of collagen prolyl hydroxylases: prolyl 4-hydroxylases and prolyl 3-hydroxylases. nih.gov

Collagen prolyl 4-hydroxylases (C-P4Hs) are enzymes located in the endoplasmic reticulum that catalyze the formation of 4-hydroxyproline (B1632879) (4Hyp) in the Y-position of X-Pro-Gly sequences in procollagen (B1174764) chains. nih.govkjpp.netkoreamed.org This reaction requires Fe2+, 2-oxoglutarate, O2, and ascorbate. nih.govnih.gov The resulting 4-hydroxyproline residues are crucial for the thermal stability of the collagen triple helix. tandfonline.combiorxiv.org

There are three known C-P4H isoenzymes in vertebrates, which are α2β2 tetramers differing in their catalytic α subunits. tandfonline.comnih.gov These isoenzymes exhibit some specificity for the amino acid in the X-position of the X-Pro-Gly triplet. For example, loss of C-P4H-I primarily affects prolines preceded by positively charged or polar uncharged amino acids, while loss of C-P4H-II affects triplets with negatively charged residues in the X-position. biorxiv.org This suggests that the different isoenzymes have distinct and overlapping roles in ensuring the proper hydroxylation of various collagen types. biorxiv.org

Collagen prolyl 3-hydroxylases (C-P3Hs) are another family of enzymes that hydroxylate proline residues, but at the 3-position. nih.gov These enzymes act on proline residues in the X-position of a -Pro-(4-Hyp)-Gly- sequence, forming 3-hydroxyproline (B1217163) (3Hyp). nih.govresearchgate.net In humans, there are three C-P3H enzymes: P3H1, P3H2, and P3H3. researchgate.netnih.gov

Unlike the abundant 4-hydroxyproline, 3-hydroxyproline is found in smaller quantities in collagens. nih.gov For instance, in type I collagen, the P3H1/CRTAP/CypB complex hydroxylates a single proline residue at position 986 of the α1(I) chain. tandfonline.com P3H2, on the other hand, is predominantly found in basement membrane-rich tissues and acts on type IV collagen. tandfonline.commdpi.com The functional role of 3-hydroxylation is still under investigation, with some studies suggesting it may introduce localized instability in the triple helix, which could be important for the assembly of certain supramolecular structures. mdpi.com

Regulation of Protein Stability via Prolyl Hydroxylation

Prolyl hydroxylation is a critical post-translational modification that directly impacts protein stability. This process is catalyzed by prolyl hydroxylase domain enzymes (PHDs), which are oxygen- and α-ketoglutarate-dependent. nih.gov The hydroxylation of proline residues, particularly within specific consensus sequences, can mark a protein for degradation. dovepress.com

A primary example of this is the regulation of Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues in HIF-1α. researchgate.net This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein, part of an E3 ubiquitin ligase complex, to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. dovepress.comresearchgate.net In hypoxic (low oxygen) conditions, PHD activity is inhibited, stabilizing HIF-1α and allowing it to regulate genes involved in the adaptive response to low oxygen. dovepress.comresearchgate.net

Beyond HIF-1α, prolyl hydroxylation affects the stability of other proteins. For instance, the β2-adrenergic receptor undergoes prolyl hydroxylation, which promotes its degradation. nih.gov Inhibition of prolyl hydroxylases has been shown to alter the turnover of numerous proteins, including ribosomal proteins and splicing factors, indicating a broad role for this modification in regulating protein stability. nih.gov The enzymes responsible for this modification require molecular oxygen, iron (Fe2+), and α-ketoglutarate as co-substrates, linking protein stability to cellular metabolic status. creative-proteomics.com

Peptidyl-Prolyl Isomerases (PPIases)

Peptidyl-prolyl isomerases (PPIases) are a class of enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue. wikipedia.orgnih.gov This function is crucial for proper protein folding and regulation of protein activity. guidetopharmacology.org

Cis-Trans Isomerization of Peptidyl-Prolyl Bonds

The peptide bond preceding a proline residue is unique in that it can exist in either a cis or trans conformation, with a relatively small energy difference between the two states. wikipedia.org However, the activation energy for the uncatalyzed interconversion is high, making it a potential rate-limiting step in protein folding. wikipedia.org PPIases accelerate this isomerization, thereby facilitating the correct and efficient folding of proteins. wikipedia.orgguidetopharmacology.org There are three main families of PPIases: cyclophilins, FK506-binding proteins (FKBPs), and parvulins. mdpi.com

Influence on Protein Conformation and Function

By catalyzing the cis-trans isomerization of peptidyl-prolyl bonds, PPIases play a significant role in modulating protein conformation and, consequently, their function. guidetopharmacology.org This enzymatic activity can act as a molecular switch in various cellular signaling pathways. guidetopharmacology.org For example, the PPIase Pin1, a member of the parvulin family, is essential for the G2/M transition in the cell cycle and can activate oncogenic p53. guidetopharmacology.orgnih.gov PPIases are also involved in protein trafficking, assembly, and the regulation of transcription. nih.govwikipedia.orgnih.gov Some members of the PPIase family can have functions independent of their enzymatic activity, such as mediating protein-protein interactions. guidetopharmacology.org

Prolyl Oligopeptidases (PREP) and Peptide Dimerization

Prolyl oligopeptidase (PREP) is a serine protease that cleaves small peptides (typically less than 30 amino acids) at the C-terminal side of proline residues. nih.govfrontiersin.orgtandfonline.com Beyond its enzymatic role, PREP has been shown to influence protein aggregation through direct protein-protein interactions.

Research has demonstrated that PREP can directly interact with α-synuclein, a protein implicated in Parkinson's disease. nih.govnih.gov This interaction enhances the dimerization of α-synuclein, which may serve as a nucleation point for the formation of larger aggregates. nih.govnih.gov Interestingly, this effect is not solely dependent on the enzymatic activity of PREP, as a catalytically inactive mutant of PREP can still promote α-synuclein dimerization. nih.gov This suggests that PREP can act as a scaffold or chaperone-like molecule to facilitate the initial steps of protein aggregation.

Dipeptidyl Peptidases in Peptide Cleavage

Dipeptidyl peptidases (DPPs) are a group of proteases that cleave dipeptides from the N-terminus of polypeptide chains. nih.gov A prominent member of this family is Dipeptidyl Peptidase-4 (DPP-4), which specifically cleaves peptides with a proline or alanine (B10760859) residue at the penultimate position (the second amino acid from the N-terminus). nih.govacs.org

DPP-4 plays a crucial role in regulating the activity of various peptide hormones and chemokines. nih.gov For example, it inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are important for glucose homeostasis. acs.orgimrpress.com By cleaving these peptides, DPP-4 modulates their biological activity. The specificity of DPP-4 for proline-containing peptides highlights the importance of the proline residue in determining the metabolic fate of these signaling molecules.

Post-Translational Modifications and their Biological Consequences

Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, which significantly expand the functional diversity of the proteome. wikipedia.orgthermofisher.com Proline and glycine (B1666218) residues can be subject to various PTMs that have profound biological consequences.

Proline hydroxylation, as discussed earlier, is a key PTM that regulates protein stability and is crucial for the formation of stable collagen triple helices. creative-proteomics.commdpi.com This modification is vital for the integrity of connective tissues. researchgate.net Another PTM involving the protein backbone is the Cα-hydroxylation of a proline residue in a bacterial polysaccharide deacetylase, which enhances its enzymatic activity. nih.gov

Glycosylation, the attachment of sugar moieties, is another major PTM that can affect protein folding, stability, and function. thermofisher.com While not specific to prolyl-prolyl-glycine, it is a widespread modification of many proteins.

Furthermore, the conformation of the peptidyl-prolyl bond itself can influence subsequent PTMs. For instance, the phosphorylation of a serine or threonine residue preceding a proline can be followed by PPIase-catalyzed isomerization, which may then expose other sites for further modification, creating a cascade of regulatory events. nih.gov

These modifications, whether occurring on the side chains or the protein backbone, dynamically control protein activity, localization, and interactions with other molecules, thereby regulating a vast array of cellular processes. wikipedia.orgnih.gov

Prolyl Hydroxylation

Prolyl hydroxylation is a critical post-translational modification that occurs on proline residues within collagen and other proteins with collagen-like domains. This process is catalyzed by prolyl 4-hydroxylases (P4Hs), which convert proline to (2S,4R)-4-hydroxyproline (Hyp). nih.gov This modification is crucial for the stability of the collagen triple helix. nih.govportlandpress.com

In the context of the Prolyl-prolyl-glycine motif, which often appears as (Pro-Pro-Gly)n repeats, the second proline residue is the specific target for P4H. nih.govrsc.org The enzyme recognizes the Pro-Gly sequence, and the presence of a proline in the preceding position enhances the efficiency of the hydroxylation. nih.gov The hydroxylation reaction occurs on individual procollagen chains before they assemble into a triple helix. nih.gov This modification is irreversible and is one of the most common post-translational modifications in humans. nih.gov

The extent of prolyl hydroxylation can be influenced by various factors, including the length of the (Pro-Pro-Gly)n repeats and the local conformation of the peptide chain. nih.gov For instance, as collagenous peptides begin to fold into a triple-helical structure, their ability to act as a substrate for P4H decreases, suggesting that the enzyme acts on unfolded strands. nih.gov Studies using recombinant collagen-like peptides have shown that the level of hydroxylation can be modulated, which in turn affects the thermal stability of the resulting triple helix. nih.gov

| Substrate | Enzyme | Modification | Key Findings | Reference |

|---|---|---|---|---|

| (Pro-Pro-Gly)n | Prolyl 4-hydroxylase (P4H) | Hydroxylation of the second Proline to 4-hydroxyproline | Essential for the stability of the collagen triple helix. The enzyme acts on unfolded chains. | nih.govportlandpress.com |

| (Pro-Pro-Gly)5, (Pro-Pro-Gly)7, (Pro-Pro-Gly)10 | Recombinant P4H in E. coli | Variable hydroxylation levels | Hydroxylation efficiency is dependent on substrate length and folding state; longer, more stable helices show lower hydroxylation. | nih.gov |

Proline-Directed Phosphorylation and Isomerization

Proline-Directed Phosphorylation

Proline-directed phosphorylation is a major signaling mechanism where serine or threonine residues preceding a proline (Ser/Thr-Pro) are phosphorylated by specific kinases. nih.govnih.gov This phosphorylation event can recruit the peptidyl-prolyl cis/trans isomerase Pin1, which then catalyzes the isomerization of the phosphorylated Ser/Thr-Pro bond, leading to conformational changes that regulate protein function. nih.govembopress.orgashpublications.org

For the specific tripeptide Prolyl-prolyl-glycine, there is no evidence of direct phosphorylation. This is because the canonical proline-directed phosphorylation requires a serine or threonine residue, which is absent in the PPG sequence. Therefore, PPG itself is not a direct substrate for proline-directed kinases. However, in larger proteins, if a serine or threonine were adjacent to a PPG motif, it could potentially be a site for this type of regulation, which would then influence the local conformation of the polypeptide chain.

Proline-Directed Isomerization

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The interconversion between these two states, known as prolyl isomerization, is an intrinsically slow process but can be catalyzed by enzymes called peptidyl-prolyl isomerases (PPIases). hepionpharma.commdpi.com This isomerization can act as a molecular switch, regulating protein folding, activity, and protein-protein interactions. hepionpharma.comnih.gov

In the context of the PPG motif, particularly after the second proline is hydroxylated to form Pro-Hyp-Gly, the isomerization of the prolyl peptide bonds plays a significant role in the stability of the collagen triple helix. The hydroxylation of the proline at the Y-position in an X-Y-Gly sequence to form 4-hydroxyproline promotes a Cγ-exo ring pucker. This conformation favors the trans peptide bond, which is necessary for the formation of a stable triple helix. nih.govresearchgate.net The isomerization from the more common cis conformation in unfolded chains to the trans conformation is a rate-limiting step in collagen folding. researchgate.net

| Peptide Context | Process | Enzyme Family | Functional Consequence | Reference |

|---|---|---|---|---|

| Pro-Hyp-Gly | Cis-trans isomerization | Peptidyl-prolyl isomerases (PPIases) | Hydroxylation favors the trans conformation, which is essential for collagen triple helix stability. | nih.govresearchgate.net |

| Phospho-Ser/Thr-Pro | Phosphorylation-dependent isomerization | Pin1 | Acts as a molecular switch to regulate protein function, protein-protein interactions, and subcellular localization. | nih.govashpublications.org |

Protein-Peptide Interactions

The Prolyl-prolyl-glycine motif, primarily as a repeating unit in collagen and collagen-like peptides, mediates several crucial protein-peptide interactions.

Interactions with Cell Adhesion Receptors

While the tripeptide Prolyl-prolyl-glycine itself is not known to directly bind to cell adhesion receptors, synthetic collagen-like polypeptides composed of repeating (Pro-Hyp-Gly) units, derived from the hydroxylation of (PPG)n, are used as scaffolds in tissue engineering to enhance cell adhesion. researchgate.net The adhesion of cells to these collagen-like scaffolds is often mediated by integrins, a family of cell adhesion receptors. portlandpress.com

Modulation of Protein Dimerization

The role of the Prolyl-prolyl-glycine motif in modulating protein dimerization is primarily indirect and linked to the broader structural consequences of proline residues and their isomerization. Prolyl isomerization can act as a conformational switch that influences the equilibrium between monomeric and dimeric states of a protein. For example, in human galectin-7, isomerization at a proline residue modulates the monomer-dimer equilibrium. portlandpress.com

In the context of collagen, the assembly of the triple helix from three procollagen chains can be considered a form of heterotrimerization. The hydroxylation of the second proline in PPG repeats and the subsequent isomerization to the trans conformation are prerequisites for the stable association of these three chains.

Furthermore, some enzymes have been shown to modulate the aggregation and dimerization of other proteins through interactions with proline-rich regions. For instance, prolyl oligopeptidase can enhance the dimerization of α-synuclein through direct protein-protein interaction. nih.gov While this does not directly involve the PPG sequence, it highlights a mechanism by which proline-recognizing enzymes can influence protein dimerization. In some proteins, conserved proline residues have been found to prevent dimerization and aggregation, and their substitution can lead to the formation of dimers and larger aggregates. nih.gov

Endogenous Occurrence and Metabolic Pathways of Proline and Glycine Containing Peptides

Occurrence in Biological Fluids and Tissues

Peptides containing proline and glycine (B1666218), often referred to as glyprolines, are found throughout various biological fluids and tissues, primarily originating from the degradation of extracellular matrix proteins like collagen and elastin (B1584352). researchgate.netnih.govsci-hub.se The tripeptide Pro-Gly-Pro (PGP), a structural analog of Prolyl-prolyl-glycine, is a well-characterized matrikine—a peptide derived from the matrix that possesses biological activity. nih.govresearchgate.net

These peptides are particularly abundant in tissues undergoing remodeling, inflammation, or wound healing. nih.govmdpi.com For instance, PGP is generated from collagen by the action of matrix metalloproteinases (MMP-8 and MMP-9). sci-hub.seresearchgate.net Animal studies confirm that during inflammatory responses and at skin wound healing sites, endogenous collagen breaks down, leading to the production of these peptides. nih.govmdpi.com While Prolyl-hydroxyproline (Pro-Hyp) is the primary peptide produced in these endogenous processes, related peptides are also present. mdpi.com

Following the dietary ingestion of collagen or elastin hydrolysates, various proline- and glycine-containing peptides have been identified in human blood and plasma. These include Pro-Hyp and Hydroxyprolyl-glycine (Hyp-Gly). nih.govresearchgate.net The dipeptide Pro-Gly has also been detected in human plasma at micromolar concentrations after the consumption of elastin hydrolysate. researchmap.jp Another related peptide, cyclic Gly-Pro (cGP), is formed from the degradation of Insulin-like Growth Factor-1 (IGF-1) and has been found in plasma and brain tissue. researchgate.netnih.govmdpi.com

| Peptide | Primary Source(s) | Location of Occurrence |

| Pro-Gly-Pro (PGP) | Collagen Degradation | Tissues undergoing inflammation, wound healing sites |

| Prolyl-hydroxyproline (Pro-Hyp) | Collagen Degradation (Endogenous & Dietary) | Inflammatory tissues, wound sites, human blood (post-ingestion) |

| Hydroxyprolyl-glycine (Hyp-Gly) | Collagen Degradation (Dietary) | Human blood (post-ingestion) |

| Pro-Gly | Elastin Degradation (Dietary) | Human plasma (post-ingestion) |

| Cyclic Gly-Pro (cGP) | IGF-1 Degradation | Plasma, brain tissue |

Biosynthetic Pathways of Proline and Glycine

The formation of Prolyl-prolyl-glycine and related peptides is contingent on the availability of their constituent amino acids, proline and glycine. The body synthesizes these amino acids through distinct metabolic pathways.

Proline Biosynthesis Proline is synthesized in mammals primarily from glutamate (B1630785) and ornithine. frontiersin.orgnih.gov

Glutamate Pathway: This is the most prevalent pathway for proline synthesis. nih.gov It occurs in the cytosol and chloroplasts and involves two key enzymatic steps. nih.gov First, the bifunctional enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS) catalyzes the ATP- and NADPH-dependent conversion of glutamate to glutamate-γ-semialdehyde (GSA). frontiersin.orgresearchgate.net GSA then spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C). In the final step, P5C is reduced to proline by the enzyme P5C reductase (P5CR), a reaction that consumes NADPH. frontiersin.orgnih.gov

Ornithine Pathway: Proline can also be formed from ornithine, which is an intermediate in the urea (B33335) cycle. nih.govnih.gov The enzyme ornithine-δ-aminotransferase (OAT) converts ornithine to P5C, which is then reduced to proline by P5CR, linking this pathway with the glutamate-derived route. frontiersin.orgnih.gov

Glycine Biosynthesis Glycine is considered a semi-essential amino acid; while the body can produce it, dietary intake is often required to meet all metabolic needs. wikipedia.org Its synthesis occurs through several pathways:

From Serine: The primary route for glycine biosynthesis is from the amino acid serine. The enzyme serine hydroxymethyltransferase (SHMT), which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor, catalyzes the conversion of serine to glycine. This reaction is reversible and plays a crucial role in one-carbon metabolism. wikipedia.orgresearchgate.net

From Threonine: Glycine can be produced from threonine via the action of threonine dehydrogenase and 2-amino-3-ketobutyrate lyase.

From Choline (B1196258): The oxidative degradation of choline can also lead to the synthesis of glycine.

From Glyoxylate: Through a transamination reaction involving alanine (B10760859), glycine can be produced from glyoxylate. nih.gov

| Amino Acid | Precursor(s) | Key Enzymes |

| Proline | Glutamate, Ornithine | Δ1-pyrroline-5-carboxylate synthetase (P5CS), P5C reductase (P5CR), Ornithine-δ-aminotransferase (OAT) |

| Glycine | Serine, Threonine, Choline, Glyoxylate | Serine hydroxymethyltransferase (SHMT), Threonine dehydrogenase |

Degradation and Turnover of Peptides

The turnover of proline-containing peptides is a specialized process. The rigid structure of proline's pyrrolidine (B122466) ring makes peptide bonds involving this imino acid resistant to cleavage by many common peptidases. nih.govnih.gov This inherent resistance contributes to the stability and biological activity of peptides like PGP. sci-hub.se Protein degradation is an essential cellular process, with most proteins being broken down by the proteasome into smaller peptides. These peptides are then further catabolized into single amino acids by various cytoplasmic peptidases. nih.govresearchgate.net

Proteasomal Degradation Pathways

The ubiquitin-proteasome system (UPS) is the principal mechanism for the degradation of most intracellular proteins. nih.gov Proteins targeted for destruction are tagged with a chain of ubiquitin molecules, which allows them to be recognized and degraded by the 26S proteasome complex. nih.govnih.gov

However, some proteins can undergo proteasomal degradation without ubiquitination. This can be mediated by specific sequences within the protein known as degrons. Notably, proline-rich regions can function as portable degrons that facilitate ubiquitin-independent degradation. nih.gov For example, a proline-dependent C-terminal degron in the tumor suppressor NKX3.1 has been shown to regulate its turnover in this manner. nih.gov

Furthermore, certain proline-rich peptides can directly interact with and modulate the activity of the proteasome. Studies have shown that proline- and arginine-rich (PR) peptides can act as allosteric modulators, either inhibiting or activating the 20S proteasome core particle. nih.govacs.org In some pathological contexts, such as the C9ORF72 gene expansion, dipeptide repeats of proline-arginine (PR) have been found to associate with and directly inhibit the proteasome, disrupting cellular protein homeostasis. eneuro.org

Enzymatic Cleavage Products

Due to the unique structure of proline, a specific set of enzymes is required for the degradation of proline-containing peptides. nih.govencyclopedia.pub

Matrix Metalloproteinases (MMPs): MMP-8 and MMP-9 initiate the breakdown of collagen, releasing the tripeptide Pro-Gly-Pro (PGP). sci-hub.se

Leukotriene A4 Hydrolase (LTA4H): This extracellular enzyme can metabolize PGP into the dipeptide Gly-Pro (GP) and a free proline amino acid. sci-hub.se

Prolidase (PEPD): This cytoplasmic dipeptidase specifically cleaves dipeptides with a C-terminal proline, such as Gly-Pro, releasing free glycine and proline. researchgate.netsci-hub.se These amino acids can then be reused for collagen resynthesis. sci-hub.se

Dipeptidyl Peptidase 9 (DPP9): DPP9 is a cytoplasmic prolyl-peptidase that is rate-limiting for the destruction of peptides containing a proline residue at the second position (X-Pro). nih.govnih.gov It functions as an exopeptidase, cleaving N-terminal dipeptides. nih.gov

Prolyl Oligopeptidase (POP): Also known as prolyl endopeptidase, POP is a cytosolic endopeptidase that hydrolyzes peptides smaller than 30 amino acids on the C-terminal side of proline residues. nih.govnih.govresearchgate.net

The degradation of PGP demonstrates a clear enzymatic cascade. Collagen is cleaved by MMPs to yield PGP, which is then cleaved by LTA4H to yield GP, which is finally cleaved by prolidase to yield free proline and glycine.

| Enzyme | Class | Action | Substrate(s) | Product(s) |

| MMP-8, MMP-9 | Endopeptidase | Cleaves collagen | Collagen | Pro-Gly-Pro (PGP) |

| Leukotriene A4 Hydrolase (LTA4H) | Exopeptidase | Cleaves N-terminal amino acid from PGP | Pro-Gly-Pro (PGP) | Gly-Pro (GP), Proline |

| Prolidase (PEPD) | Dipeptidase | Cleaves dipeptides with C-terminal proline | Gly-Pro (GP) | Glycine, Proline |

| Dipeptidyl Peptidase 9 (DPP9) | Exopeptidase | Cleaves N-terminal X-Pro dipeptides | Peptides with X-Pro at N-terminus | Dipeptide, shortened peptide |

| Prolyl Oligopeptidase (POP) | Endopeptidase | Cleaves peptides C-terminal to proline | Small peptides (<30 aa) | Two smaller peptides |

Interconnections with Amino Acid Metabolism

The metabolism of proline- and glycine-containing peptides is intricately linked with the central metabolism of amino acids. The synthesis and degradation pathways of these peptides are directly connected to the body's general amino acid pool. creative-proteomics.comlumenlearning.com

When proteins and peptides are broken down, the resulting free amino acids, including proline and glycine, are transported to the liver, the primary site of amino acid metabolism. libretexts.orgmarmara.edu.tr There, they can be:

Recycled for New Protein Synthesis: The amino acids can be used to build new proteins as needed by the cell. lumenlearning.com

Used for Synthesis of Other Molecules: Glycine is a precursor for numerous important biomolecules, including purines (for DNA/RNA), porphyrins (for heme), and glutathione. researchgate.net

Catabolized for Energy: If in excess, amino acids can be deaminated, and their carbon skeletons can enter central energy-producing pathways. lumenlearning.com The amino group is removed via transamination or deamination, and the resulting nitrogen is typically converted to urea in the liver for excretion. lumenlearning.comlibretexts.org The carbon skeleton of proline is converted to glutamate, frontiersin.org while glycine's carbon skeleton can be converted to pyruvate, wikipedia.org both of which are key intermediates in central metabolism.

Broader Academic Context of Proline Glycine Peptides

Glyproline Peptide Family and Bioactivity Review

The glyproline peptide family encompasses simple linear peptides such as Pro-Gly, Gly-Pro, and Pro-Gly-Pro (PGP), as well as their hydroxylated forms and the cyclic dipeptide cyclo(Pro-Gly). nih.gov Due to their structural similarities, these peptides exhibit a range of similar biological activities. nih.gov Key effects attributed to glyprolines include the modulation of blood coagulation and platelet aggregation, as well as the protection of the gastric mucosa from ulcerogenic agents. nih.govresearchgate.net

The primary sources of glyprolines are believed to be the synthesis and breakdown of collagen and elastin (B1584352), and the intestinal absorption of proline-containing di- and tripeptides from the digestion of dietary proteins. nih.gov The family of regulatory proline-containing peptides (PCPs), also known as glyprolines, includes Gly-Pro (GP), Pro-Gly-Pro (PGP), and cyclic Gly-Pro (cGP), along with derivatives like N-acetylated PGP (N-a-PGP). nih.govresearchgate.net These peptides are involved in diverse biological processes, such as proinflammatory neutrophil chemoattraction in various diseases, and have been suggested to have atheroprotective, anticoagulant, and neuroprotective effects. researchgate.netsci-hub.se They also play a role in regulating insulin-like growth factor (IGF) homeostasis and have been observed to influence wound healing by inhibiting keratinocyte proliferation and migration, while also protecting the gastric mucosa. researchgate.netsci-hub.se

The mechanisms of action for glyprolines are varied and can be receptor-mediated. For instance, N-a-PGP functions as a ligand for the CXCR1/2 receptor, while cGP modulates the bioavailability of IGF-1. nih.govresearchgate.net PGP has been shown to interact with collagen-specific receptors. researchgate.net Other reported bioactivities for the glyproline family include opioid-like effects and protection against stress-induced behavioral disorders. researchgate.net

Role of Proline and Glycine (B1666218) in Enzyme Structure and Stability

Proline and glycine are unique among the amino acids and play critical roles in determining the structure and stability of proteins, including enzymes. Proline's distinctive cyclic structure, where its side chain loops back to form a secondary amine, imparts exceptional conformational rigidity. wikipedia.org This rigidity restricts the rotational freedom of the polypeptide backbone, often leading to kinks or turns in protein structures. wikipedia.orgnih.gov Consequently, proline is frequently referred to as a "helix-breaker" because it disrupts regular secondary structures like alpha-helices. khanacademy.org The presence of proline can significantly influence the thermal stability of proteins, with a higher prevalence of proline residues often observed in the proteins of thermophilic organisms. wikipedia.org

Glycine, in contrast, is the smallest amino acid, with only a single hydrogen atom as its side chain. This minimalist structure provides a high degree of conformational flexibility to the polypeptide chain. khanacademy.org Like proline, this flexibility can also act as a structural disruptor of alpha-helices. khanacademy.org In the context of enzyme cold adaptation, both glycine and proline residues are believed to play a role by inducing conformational changes in the protein's three-dimensional structure. researchgate.netresearchgate.net

The unique properties of these amino acids are crucial for the formation of specific protein architectures. For example, the repeating sequence of Gly-Pro-X (where X is another amino acid) is fundamental to the triple-helical structure of collagen. wikipedia.org The hydroxylation of proline residues within this sequence is a critical post-translational modification that further stabilizes the collagen triple helix. wikipedia.org In transmembrane domains of proteins, proline can induce kinks that are important for the protein's localization and function, while glycine can regulate the dynamics and structure of the helix. nih.gov

Research on Related Dipeptides and Tripeptides

Research into small peptides containing proline and glycine provides valuable insights into their potential biological roles and therapeutic applications.

Pro-Hyp and Hyp-Gly : Prolyl-hydroxyproline (Pro-Hyp) and Hydroxyprolyl-glycine (Hyp-Gly) are significant dipeptides that appear in human blood following the ingestion of collagen hydrolysate. researchmap.jp These peptides are believed to be responsible for some of the beneficial effects associated with collagen consumption, such as improving skin and joint conditions. researchmap.jp Studies have shown that Pro-Hyp and Hyp-Gly can stimulate the growth of fibroblasts. researchmap.jp Pro-Hyp is also generated from the degradation of endogenous collagen in tissues undergoing inflammation and at wound healing sites. nih.gov While both dipeptides are released from dietary collagen, Pro-Hyp is also produced in more significant amounts from the breakdown of endogenous collagen under physiological conditions. nih.gov

Pro-Gly : The dipeptide Prolyl-glycine (Pro-Gly) has been identified as a major food-derived elastin peptide found in human blood after the ingestion of elastin hydrolysate. medchemexpress.com Its concentration in plasma has been observed to reach micromolar levels. medchemexpress.com In cell culture studies, Pro-Gly has been shown to enhance the synthesis of elastin by normal human dermal fibroblasts without affecting cell proliferation. medchemexpress.com

Gly-Pro-Glu : The tripeptide Glycyl-prolyl-glutamic acid (Gly-Pro-Glu), also known as GPE, is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and is found in the human brain. jst.go.jp It is considered a novel neuroactive peptide. jst.go.jp Research has shown that GPE can inhibit the binding of glutamate (B1630785) to the N-methyl-D-aspartate (NMDA) receptor and has a potent stimulatory effect on the release of acetylcholine (B1216132) from rat cortical slices. jst.go.jpontosight.ai It also demonstrates a less potent stimulation of dopamine (B1211576) release. jst.go.jp These findings suggest that GPE, as a proteolytic product of the IGF-1 precursor, may play a role in regulating brain function. jst.go.jp

Research has identified peptides containing proline and glycine that exhibit antiarrhythmic properties. A hexapeptide composed of hydroxyproline, proline, glycine, and alanine (B10760859) was isolated from bovine atria and designated as an antiarrhythmic peptide (AAP). nih.gov This peptide was shown to restore normal rhythm in cultured myocardial cell clusters that were induced into arrhythmia. nih.gov Its activity was reported to be stronger than that of quinidine. nih.gov

Another peptide, Glycyl-prolyl-glycyl-glycine (Gly-Pro-Gly-Gly), a tetrapeptide found in cattle atrium, has also been identified as having antiarrhythmic properties. llu.edu The specific sequence of this peptide is believed to be key to its ability to interact with biological systems and modulate heart rhythm. llu.edu These findings suggest that proline- and glycine-containing peptides could serve as models for developing new therapeutic agents for cardiovascular diseases, particularly arrhythmias. llu.edu

Peptides derived from the breakdown of elastin can serve as biomarkers for various physiological and pathological processes. The hydrophobic domains of tropoelastin, the precursor to elastin, are rich in glycine, valine, proline, and alanine, often in repeating sequences like VGVAPG and GVAP. mednexus.org

The tetrapeptide Valyl-alanyl-prolyl-glycine (VAPG) has been identified as a reliable quantitative marker for human elastins. It is derived from the repeating hexapeptide sequence in elastin, VGVAPG. The dipeptide Prolyl-glycine (Pro-Gly) is another significant elastin-derived peptide that is found in human blood after consuming elastin hydrolysate. medchemexpress.com Furthermore, the neutrophilic chemokine proline-glycine-proline (PGP) and its acetylated form are considered elastin peptide markers that are elevated in the bronchoalveolar lavage fluid of patients with Chronic Obstructive Pulmonary Disease (COPD).

Advanced Research Perspectives and Methodological Advancements

Integration of Multi-Omics Approaches in Peptide Research

The complexity of biological systems necessitates a holistic approach to understanding the function of specific peptides. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for elucidating the role of peptides like Prolyl-prolyl-glycine, which are often fragments of larger proteins like collagen. researchgate.netmdpi.com This integrative analysis helps to connect the presence of a peptide to gene expression, protein activity, and metabolic pathways. researchgate.netbiorxiv.org

Recent studies have demonstrated the power of multi-omics in understanding diseases characterized by altered collagen metabolism, where PPG is a relevant molecule. For instance, in research on kidney fibrosis, a condition marked by excessive extracellular matrix deposition, time-resolved multi-omics analysis of cells has quantified thousands of biomolecules, including intracellular, secreted, and phosphorylated proteins, following stimulation with profibrotic agents. embopress.org Such approaches reveal distinct temporal patterns in the expression of fibrosis markers and modulators, allowing researchers to build network models that can predict key regulatory mechanisms. embopress.org Similarly, multi-omics profiling of collagen-induced arthritis in mouse models has identified early metabolic dysregulation, linking changes in peptide levels to broader systemic effects. biorxiv.org

By combining peptidomics with other omics layers, researchers can map the intricate networks where collagen-derived peptides operate. researchgate.net For example, an integrative analysis of the miRNome, peptidome, and proteome can reveal clusters of related molecules, such as a collagen and cytoskeleton network, pointing to the biological processes influenced by these peptides. researchgate.net These strategies are crucial for identifying biomarkers and understanding the pathogenesis of complex diseases. researchgate.netembopress.org

Table 1: Overview of Multi-Omics Technologies in Peptide Research

| Omics Technology | Area of Investigation | Relevance to Prolyl-prolyl-glycine Research |

|---|---|---|

| Peptidomics | Directly quantifies endogenous peptides in biological samples. | Identifies and measures levels of PPG and other collagen-derived peptides in plasma, urine, and tissues. nih.govfrontiersin.org |

| Transcriptomics | Analyzes the complete set of RNA transcripts to determine gene expression levels. | Reveals upregulation of genes for collagen synthesis or degradation enzymes (e.g., MMPs) that produce PPG. embopress.orgfrontiersin.org |

| Proteomics | Studies the entire complement of proteins, including their expression, modifications, and interactions. | Quantifies changes in collagen proteins and the proteases that generate PPG fragments. mdpi.comembopress.org |

| Metabolomics | Measures the complete set of small-molecule metabolites. | Links the presence of PPG to broader metabolic shifts, such as changes in amino acid metabolism or energy pathways. biorxiv.orgnih.gov |

| Integrative Analysis | Combines data from multiple omics layers using bioinformatics tools. | Constructs comprehensive network models to elucidate the functional role of PPG in complex biological pathways like fibrosis or inflammation. researchgate.netembopress.org |

High-Throughput Screening for Peptide-Protein Interactions

Identifying the molecular partners of peptides like Prolyl-prolyl-glycine is key to understanding their biological function. High-throughput screening (HTS) provides the necessary tools to rapidly test interactions between a peptide and vast libraries of proteins or other molecules. nih.govresearchgate.net These methods are essential for discovering receptors, enzymes, or other binding partners for PPG.

One prominent HTS method adaptable for peptide research is the fluorescence polarization (FP) assay. nih.gov In a typical FP-based assay, a fluorescently labeled version of the peptide of interest (e.g., FITC-labeled PPG) is used as a probe. When the small, rapidly tumbling probe is unbound, it emits depolarized light. Upon binding to a larger protein, its rotation slows, and the emitted light becomes more polarized. This change in polarization can be measured to quantify binding, allowing for the rapid screening of entire libraries of proteins for potential interactors. nih.gov

Another approach involves protease-coupled assays. researchgate.net These assays are often used to find enzyme inhibitors but can be repurposed to study peptide-protein binding. For example, if PPG is a substrate for a particular protease, the enzymatic reaction can be monitored in real-time. The screening of compound libraries could then identify proteins that bind to PPG and prevent its cleavage by the protease. researchgate.net Furthermore, innovative HTS methods have been developed to screen for peptide activators of G-protein-coupled receptors (GPCRs) by designing large libraries of peptides fused to transmembrane domains and using fluorescence-activated cell sorting (FACS) to identify activating interactions. nih.gov Such a system could be employed to discover if PPG or related sequences can activate cell surface receptors. nih.gov

Table 2: High-Throughput Screening (HTS) Methods for Peptide Interaction Studies

| HTS Method | Principle | Application to Prolyl-prolyl-glycine |

|---|---|---|

| Fluorescence Polarization (FP) Assay | Measures the change in polarization of fluorescent light when a small labeled peptide binds to a larger protein. nih.gov | Screening protein libraries to identify binding partners of fluorescently tagged PPG. |

| Protease-Coupled Assay | Monitors the activity of a protease on a peptide substrate; binding partners of the peptide can inhibit this activity. researchgate.net | Identifying proteins that bind to and protect PPG from enzymatic degradation. |

| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface where a binding partner is immobilized. researchgate.net | Quantifying the binding kinetics and affinity between PPG and potential protein interactors. |

| Cell-Based Reporter Assays | Uses engineered cells that produce a measurable signal (e.g., light) in response to a specific molecular event, such as receptor activation. nih.gov | Screening for cell surface receptors that are activated by PPG, leading to a downstream signal. |

Development of Novel Analytical Probes for Peptide Characterization

The detection and visualization of specific peptides like Prolyl-prolyl-glycine in biological samples are critical for research and diagnostics. This has driven the development of novel analytical probes designed for high sensitivity and specificity. Given that the Pro-Pro-Gly sequence is a repeating motif in collagen, probes targeting this structure can be particularly useful for studying collagen turnover and related pathologies.